

(1R,2S)-VU0155041 structure-activity relationship

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Compound of Interest						
Compound Name:	(1R,2S)-VU0155041					
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An In-Depth Technical Guide to the Structure-Activity Relationship of **(1R,2S)-VU0155041**, a Positive Allosteric Modulator of mGluR4

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for the treatment of central nervous system (CNS) disorders, particularly Parkinson's disease.[1][2] Unlike orthosteric ligands that bind to the highly conserved endogenous glutamate binding site, positive allosteric modulators (PAMs) bind to a distinct, topographically less conserved allosteric site.[1] This offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity, as PAMs typically enhance the effects of the endogenous agonist glutamate without direct receptor activation.[1][3]

(1R,2S)-VU0155041 is a potent, selective, and well-characterized PAM of mGluR4 that has demonstrated efficacy in preclinical rodent models of Parkinson's disease. This technical guide provides a detailed overview of the structure-activity relationship (SAR) for the VU0155041 scaffold, details key experimental methodologies used in its characterization, and illustrates relevant biological and experimental pathways.

Core Scaffold and Stereochemical Requirements

The chemical structure of VU0155041 is cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid. Initial studies quickly established



that the stereochemistry of the cyclohexyl ring is a critical determinant of activity. The cis isomers were found to be significantly more active than the corresponding trans isomers, which are largely inactive (potency > 10 μ M). Subsequent chiral separation of the active cisregioisomer revealed that the two enantiomers, **(1R,2S)-VU0155041** and **(1S,2R)-VU0155041**, are equipotent.

Structure-Activity Relationship (SAR) Analysis

The SAR for the VU0155041 series has been explored through systematic modifications at two primary positions: the phenyl amide moiety and the cyclohexyl carboxylate group.

Modifications of the Phenyl Amide Moiety

The nature of the substituent on the amide nitrogen is crucial for potency. The initial high-throughput screening hit featured a 3,5-dichlorophenyl group, which remains one of the most potent substitutions. Exploration of this region revealed a very constrained or "shallow" SAR, a common feature for many allosteric modulators.



Compound/An alog	R Group (Substitution on Phenyl Amide)	Potency (EC₅o)	Efficacy (% GluMax)	Reference
VU0155041 (2)	3,5- Dichlorophenyl	740 nM	127%	
4e	3-Chloro-5- fluorophenyl	2.0 μΜ	138%	_
4h	Unsubstituted Phenyl	> 10 μM	39%	
4i	Benzyl	Inactive	-	-
4 j	1,3-Dimethyl-1H- 1,2,4-triazol-5-yl	Inactive	-	
4k	2-Pyridyl	Inactive	-	_
41	Morpholino	Inactive	-	_
4m	Cyclohexyl	Inactive	-	_
4n	Cyclobutyl	Inactive	-	

Table 1: SAR summary for modifications to the phenyl amide moiety of the VU0155041 scaffold.

Key findings from this analysis include:

- Halogen Substitution: Dihalogenation on the phenyl ring at the 3 and 5 positions is highly favorable. Replacing one chlorine with fluorine (3-chloro-5-fluoro) retains significant activity.
- Aromaticity and Heterocycles: Replacing the phenyl ring with other groups, including benzyl, pyridyl, or triazolyl, leads to a complete loss of activity.
- Non-Aromatic Replacements: Saturated cyclic (cyclohexyl, cyclobutyl) and heterocyclic (morpholino) replacements are not tolerated.



• Steric and Electronic Effects: The data suggest a specific requirement for an aromatic ring with electron-withdrawing groups at the meta positions for effective binding and modulation.

Modifications of the Cyclohexyl Carboxylate Moiety

The carboxylic acid group is another key interaction point. While this region is also sensitive to modification, some changes are tolerated.

Compound/An alog	Modification of Carboxylate	Potency (EC50)	Efficacy (% GluMax)	Reference
VU0155041	Carboxylic Acid	798 nM (human)	-	
9k	Primary Carboxamide	3.1 µM	94%	
9j Series	Piperidine-3- carboxylic acid	Inactive	-	

Table 2: SAR summary for modifications to the cyclohexyl carboxylate moiety.

Key findings from this analysis include:

- Carboxamide Bioisostere: Replacement of the carboxylic acid with a primary carboxamide is tolerated, resulting in a compound that is equipotent with the original acid analog.
- Ring System Alterations: Incorporating the carboxylic acid functionality into a different ring system, such as piperidine-3-carboxylic acid, was not successful and resulted in inactive compounds.

Experimental Protocols

The characterization of VU0155041 and its analogs relies on robust in vitro assays to determine potency and efficacy.

Calcium Mobilization Assay

This is a primary functional assay used to quantify the activity of mGluR4 modulators.



Cell Line: Chinese Hamster Ovary (CHO) cells are stably transfected to express human mGluR4. Because mGluR4 is a G_i/_o-coupled receptor that inhibits adenylyl cyclase, it does not typically signal through calcium mobilization. To overcome this, the cells are cotransfected with a chimeric G-protein, Gαqi5. This chimera functionally couples the G_i/_o-linked receptor to the G_aq signaling pathway, which activates phospholipase C and leads to a measurable increase in intracellular calcium ([Ca²⁺]_i).

Protocol Outline:

- Cell Plating: CHO-hmGluR4-Gαqi5 cells are plated into 384-well microplates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
 for 1 hour at room temperature.
- Compound Addition: The test compound (e.g., VU0155041) is added at various concentrations.
- Agonist Challenge: After a short incubation with the test compound, a sub-maximal (EC₂₀) concentration of glutamate is added to the wells.
- Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca²+]_i, are measured using a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR).
- Data Analysis: The potentiation of the glutamate EC₂₀ response by the PAM is used to calculate the PAM's EC₅₀ value.

Radioligand Binding Assays

Binding assays are used to determine if a modulator directly competes with an orthosteric ligand or binds to a separate, allosteric site.

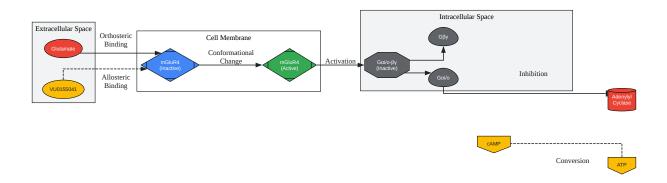
• Principle: These assays measure the ability of a test compound to affect the binding of a radiolabeled ligand to the receptor. For PAMs, a key experiment is to measure their effect on the affinity (KD) and binding capacity (B_{max}) of a radiolabeled orthosteric agonist (e.g., [³H]L-AP4).



Protocol Outline:

- Membrane Preparation: Membranes are prepared from cells expressing mGluR4.
- Incubation: Membranes are incubated with a fixed concentration of the radiolabeled orthosteric agonist and varying concentrations of the allosteric modulator.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Interpretation: A PAM like VU0155041 is expected to increase the affinity (decrease the KD) of the orthosteric agonist without affecting the total number of binding sites (B_{max}). It should not displace the orthosteric ligand, confirming its binding to a distinct allosteric site.

Mandatory Visualizations Signaling Pathway

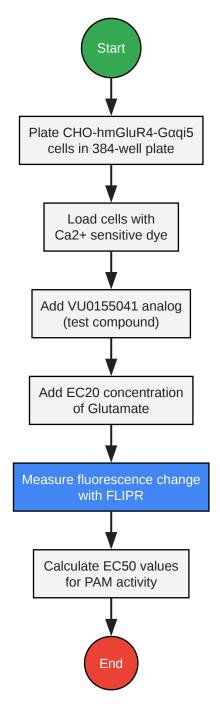




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Caption: Simplified mGluR4 signaling pathway modulated by VU0155041.

Experimental Workflow



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Caption: Workflow for the mGluR4 Calcium Mobilization Functional Assay.

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